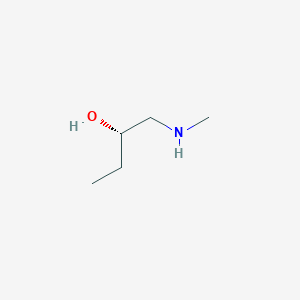
3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Fluoro-4-methoxyphenylboronic acid” is a related compound with the molecular formula C7H8BFO3 . It has a molecular weight of 169.95 g/mol . This compound contains varying amounts of anhydride .
Synthesis Analysis
While specific synthesis methods for “3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine” were not found, there are general methods for synthesizing similar compounds. For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . Another compound, “2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile”, has been synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-methoxyphenylboronic acid” includes a boronic acid group attached to a phenyl ring with a fluoro and a methoxy substituent . The InChI string is InChI=1S/C7H8BFO3/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9/h2-4,10-11H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4-methoxyphenylboronic acid” include a density of 1.3±0.1 g/cm^3, a boiling point of 318.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
科学的研究の応用
Antibacterial Activity
A study by Kawakami et al. (2000) explored the synthesis of 8-methoxyquinolones with 3-amino-4-fluoromethylpyrrolidines, including derivatives similar to 3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine. These compounds exhibited potent antibacterial activity against gram-positive and negative bacteria, surpassing the activity of the reference drug LVFX (Kawakami, Takahashi, Ohki, Kimura, Miyauchi, Miyauchi, & Takemura, 2000).
Synthons in Medicinal Chemistry
Singh and Umemoto (2011) described the utility of 4-fluoropyrrolidine derivatives, including compounds structurally related to this compound, as synthons in medicinal chemistry. These compounds were particularly useful in the synthesis of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Antitumor Agents
Tsuzuki et al. (2004) investigated the structure-activity relationships of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids. The study found that aminopyrrolidine derivatives at the C-7 position, similar to the structure of this compound, showed potent cytotoxic activity against tumor cell lines (Tsuzuki, Tomita, Shibamori, Sato, Kashimoto, & Chiba, 2004).
5-HT2A Receptor Antagonism
Ogawa et al. (2002) studied the pharmacology of a compound structurally related to this compound as a 5-HT2A receptor antagonist. The study highlighted its potent, competitive, and selective activity in inhibiting serotonin-induced platelet aggregation and contractions in various assays (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Synthesis of Fluorinated Heterocyclic Compounds
Shi, Wang, and Schlosser (1996) utilized compounds structurally akin to this compound in the synthesis of fluorine-bearing pyrazolones, pyrimidines, and other fluorinated heterocyclic compounds. These fluorinated compounds have potential applications in medicinal chemistry (Shi, Wang, & Schlosser, 1996).
VLA-4 Antagonism for Asthma Treatment
Setoguchi et al. (2013) synthesized a zwitterionic compound with a pyrrolidine ring similar to this compound, demonstrating significant alleviation of bronchial hyper-responsiveness in an asthma model. The study emphasizes the compound's potential as a VLA-4 antagonist for asthma treatment (Setoguchi, Iimura, Sugimoto, Yoneda, Chiba, Watanabe, Muro, Iigo, Takayama, Yokoyama, Taira, Aonuma, Takashi, Nakayama, & Machinaga, 2013).
Safety and Hazards
When handling chemicals like “3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine”, it’s important to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
特性
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8-10(5-6-14-8)9-3-4-12(15-2)11(13)7-9/h3-4,7-8,10,14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBDEDMVVPGGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)
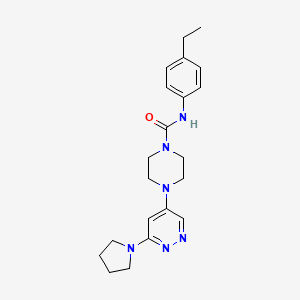
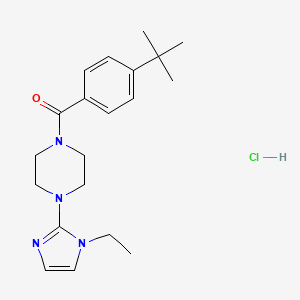
![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)

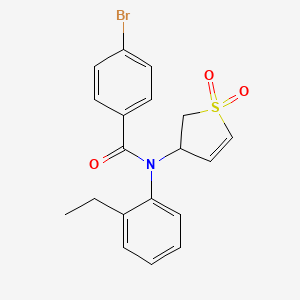
![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)
![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)
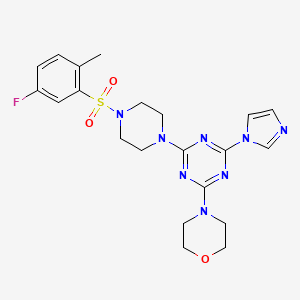
![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)


